Dcg-IV

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DCG-IV can be synthesized through a multi-step process involving the cyclopropanation of a suitable precursor followed by functional group modifications. The synthesis typically involves the use of reagents such as diethyl malonate, ethyl diazoacetate, and various catalysts to achieve the desired cyclopropane ring structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions, purification steps, and quality control to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

DCG-IV undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Modulation of Neuronal Activity

DCG-IV has been shown to modulate neuronal excitability and synaptic transmission in several studies:

- Hippocampal Neurons : In guinea pig hippocampal slices, this compound application resulted in a marked reduction in the firing frequency of mossy fiber pathways, demonstrating its role in regulating excitatory neurotransmission .

- Olfactory Bulb : Studies revealed that this compound inhibited burst firing in external tufted cells, leading to decreased excitability and altered synaptic input to mitral cells .

Neuroprotective Effects

This compound has been investigated for its potential neuroprotective effects:

- Oxidative Stress : Research indicates that this compound may help mitigate oxidative stress-induced neuronal damage, suggesting therapeutic potential for conditions characterized by oxidative injury .

- Neuroinflammation : The compound has also been studied for its effects on inflammatory responses in neural tissues, with findings indicating a reduction in pro-inflammatory cytokines following treatment with this compound .

Treatment of Neurological Disorders

Given its ability to modulate glutamatergic transmission, this compound is being explored for therapeutic applications in various neurological disorders:

- Epilepsy : By inhibiting excessive excitatory transmission, this compound may serve as a potential treatment for epilepsy, where glutamate signaling is often dysregulated .

- Anxiety Disorders : The anxiolytic effects observed with this compound administration suggest its potential use in treating anxiety-related disorders through modulation of synaptic activity within the amygdala .

Case Study 1: Hippocampal Synaptic Transmission

In a controlled study involving guinea pig hippocampal slices, researchers applied this compound to assess its effects on synaptic transmission:

- Findings : Application of 2 µM this compound resulted in a 44.3% decrease in burst frequency and a 29.6% reduction in mean firing frequency among excitatory neurons. These results underscore the compound's efficacy in modulating synaptic activity under controlled conditions .

Case Study 2: Neuroprotective Effects Against Methotrexate-Induced Damage

A study investigated the protective role of taurine against methotrexate-induced oxidative stress and inflammation, with findings indicating that co-administration with this compound potentiated protective effects:

- Results : The combination therapy led to significant reductions in markers of oxidative damage and inflammation compared to control groups, highlighting the therapeutic potential of this compound in neuroprotection .

Data Tables

Wirkmechanismus

DCG-IV exerts its effects by acting as an agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3) . These receptors are involved in modulating neurotransmitter release and synaptic transmission. By binding to these receptors, this compound inhibits the release of excitatory neurotransmitters like glutamate, thereby exerting neuroprotective and anticonvulsant effects . The compound also interacts with pathways involved in memory formation and motor control .

Vergleich Mit ähnlichen Verbindungen

DCG-IV is often compared with other metabotropic glutamate receptor agonists and antagonists, such as:

L-CCG-I: A general mGlu receptor agonist that activates all cloned receptors.

γ-carboxy-L-glutamate: A compound with similar structural features but different receptor selectivity.

(2R,4R)-APDC: A highly selective group II mGluR2/3 agonist.

This compound is unique in its high selectivity for group II mGlu receptors and its potent neuroprotective and anticonvulsant effects .

Eigenschaften

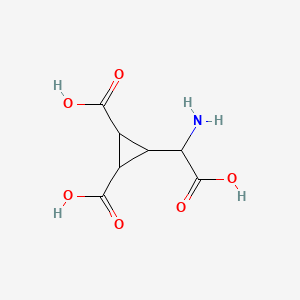

IUPAC Name |

3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATPZHBYOVDBLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147782-19-2 |

Source

|

| Record name | (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.